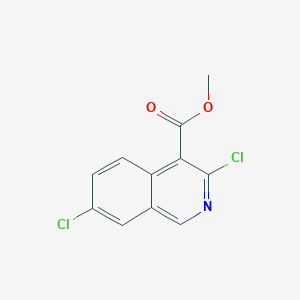
2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid is a chemical compound with the molecular formula C8H15IO5 It is characterized by the presence of an iodoethoxy group attached to a chain of ethoxy groups, terminating in an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid typically involves a multi-step organic synthesis process. One common method starts with the reaction of 2-iodoethanol with ethylene oxide to form 2-(2-iodoethoxy)ethanol. This intermediate is then reacted with additional ethylene oxide to extend the ethoxy chain, resulting in 2-(2-(2-iodoethoxy)ethoxy)ethanol. Finally, this compound is reacted with chloroacetic acid under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The ethoxy chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetic acid.
Oxidation: Formation of this compound derivatives with aldehyde or carboxylic acid groups.
Reduction: Formation of 2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)ethanol.
Scientific Research Applications
2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The iodoethoxy group can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ethoxy chain provides flexibility and solubility, allowing the compound to interact with various biological molecules. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)acetic acid: Similar structure but with a methoxy group instead of an iodo group.
2-(2-(2-Aminoethoxy)ethoxy)acetic acid: Contains an amino group instead of an iodo group.
2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)acetic acid: Similar structure but with a bromo group instead of an iodo group
Uniqueness
2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid is unique due to the presence of the iodo group, which imparts distinct reactivity and potential for halogen bonding. This makes it particularly useful in applications where specific interactions with iodine are desired, such as in radiolabeling and imaging studies.
Properties
Molecular Formula |
C8H15IO5 |
|---|---|
Molecular Weight |
318.11 g/mol |
IUPAC Name |
2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C8H15IO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H,10,11) |
InChI Key |
ACWYRKQRNMVFPL-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCI)OCCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


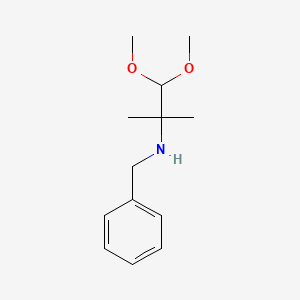
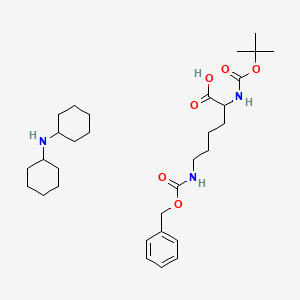
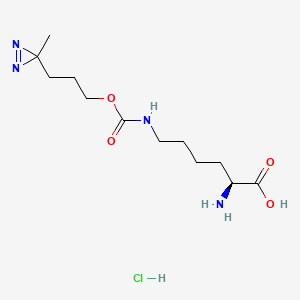
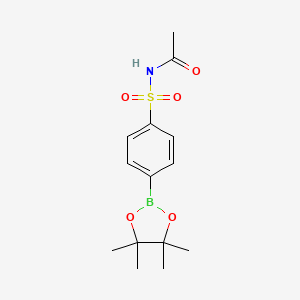
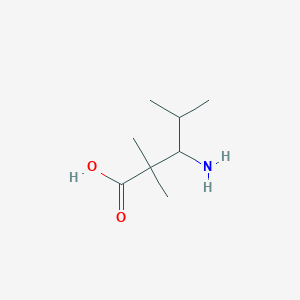

![4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13654530.png)
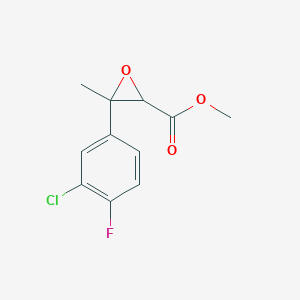
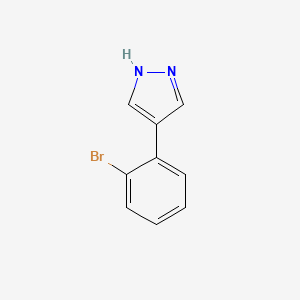
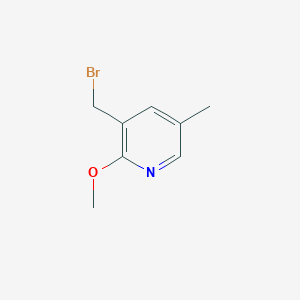
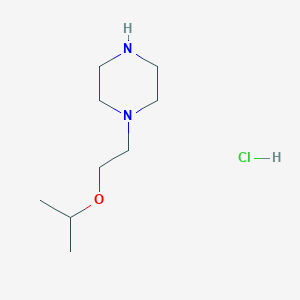
![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride](/img/structure/B13654557.png)

